molecular formula C10H16ClNO2 B2513319 (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl CAS No. 1929526-23-7

(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl

Cat. No. B2513319
CAS RN: 1929526-23-7
M. Wt: 217.69
InChI Key: ZOVWPPMHEROFHU-FJXQXJEOSA-N
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Description

(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl, commonly known as 2C-H, is a psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-H is known for its hallucinogenic properties and has been used in scientific research for its potential therapeutic benefits.

Scientific Research Applications

Chemical Analysis and Environmental Fate

(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl, a compound with potential applications in chemical analysis and understanding the environmental fate of similar structured compounds, shares characteristics with substances examined in environmental toxicology studies. Research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into the environmental behavior, including degradation processes and the effects of structural modifications on their activity and persistence in various ecosystems (Zuanazzi et al., 2020). Similarly, the study of hydroxycinnamic acids highlights the significance of structural elements in determining the chemical's reactivity and potential for environmental remediation applications (Razzaghi-Asl et al., 2013).

Biodegradation and Remediation

The biodegradation of persistent organic pollutants, such as DDT, demonstrates the potential for microbial action in breaking down environmentally stable compounds, offering parallels to the potential degradation pathways for (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl in soil and aquatic systems. Studies on DDT bioremediation elucidate the roles of bacterial and fungal communities in degrading complex organic molecules, highlighting the importance of understanding microbial interactions with specific chemical structures for effective environmental cleanup strategies (Foght et al., 2001).

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances provide a framework for studying the effects of (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl on biological systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemically related compounds can inform safety assessments and therapeutic potential. For instance, studies on substances like 2C-B and 4-fluoroamphetamine explore the relationship between chemical structure and biological activity, offering insights into potential physiological effects and toxicological profiles that could be relevant for (1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

(1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWPPMHEROFHU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

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